molecular formula C24H19N5O2 B11222767 1-(4-methoxyphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-methoxyphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11222767
M. Wt: 409.4 g/mol
InChI Key: KCGNVSJEDSXBNF-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with methoxyphenyl and phenoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of Methoxyphenyl and Phenoxyphenyl Groups: The methoxyphenyl and phenoxyphenyl groups are introduced through nucleophilic substitution reactions, often using reagents like methoxyphenyl halides and phenoxyphenyl halides.

    Final Coupling Reaction: The final step involves coupling the substituted pyrazolo[3,4-d]pyrimidine with an amine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or sulfonates as leaving groups, with nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-methoxyphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-N-(4-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-phenoxyphenyl)-N-(4-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-methoxyphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Uniqueness

1-(4-methoxyphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C24H19N5O2

Molecular Weight

409.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H19N5O2/c1-30-19-13-9-18(10-14-19)29-24-22(15-27-29)23(25-16-26-24)28-17-7-11-21(12-8-17)31-20-5-3-2-4-6-20/h2-16H,1H3,(H,25,26,28)

InChI Key

KCGNVSJEDSXBNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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